6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
Description
Properties
IUPAC Name |
6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFRBOSKPZUGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471761 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-08-7 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
Executive Summary
6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (CAS: 328956-08-7) is a highly specialized heterocyclic building block used in the synthesis of Selective Androgen Receptor Modulators (SARMs), antibacterial agents, and advanced fluorinated probes.[1] Characterized by a molecular weight of 231.15 g/mol , this compound leverages the "Fluorine Effect"—utilizing a C6-fluoro group to block metabolic oxidation and a C4-trifluoromethyl group to enhance lipophilicity and binding affinity.
This guide details the physicochemical profile, validated synthetic protocols, and structural dynamics (tautomerism) of this critical intermediate.[2]
Part 1: Physicochemical Profile & Molecular Weight[3]
The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. The compound exists in a tautomeric equilibrium, predominantly favoring the 2-quinolone (amide) form in the solid state, though it is often chemically named as the 2-ol (enol).
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol | Often cited as 6-Fluoro-4-(trifluoromethyl)-2(1H)-quinolinone |
| CAS Number | 328956-08-7 | Distinct from the 4-hydroxy isomer (CAS 31009-34-4) |
| Molecular Weight | 231.15 g/mol | Calculated using standard atomic weights (C=12.011, H=1.008, F=18.998, N=14.007, O=15.999) |
| Molecular Formula | ||
| Exact Mass | 231.0307 | Useful for High-Resolution Mass Spectrometry (HRMS) |
| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity due to |
| pKa (Predicted) | ~10.5 (OH) / -0.8 (NH) | Weakly acidic phenol-like character |
The Fluorine Effect in Drug Design
The strategic placement of fluorine atoms in this scaffold serves two distinct medicinal chemistry functions:
-
C6-Fluorine: Blocks the primary site of Cytochrome P450-mediated oxidative metabolism (para-hydroxylation relative to the nitrogen), significantly extending the half-life (
) of derived drugs. -
C4-Trifluoromethyl (
): Acts as a bioisostere for an isopropyl group but with high metabolic stability. It increases the compound's lipophilicity, facilitating membrane permeability and hydrophobic pocket binding in targets like the Androgen Receptor (AR).
Part 2: Structural Dynamics (Tautomerism)
Understanding the tautomerism of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol is vital for analytical characterization (NMR) and reactivity. While named an "ol" (lactim), it exists primarily as the "one" (lactam) in polar solvents and crystal lattices due to the stability of the amide bond.
Tautomeric Equilibrium Diagram
Caption: Equilibrium between the 2-hydroxy (lactim) and 2-quinolone (lactam) forms. The lactam form is thermodynamically favored in solution.
Part 3: Validated Synthesis Protocol
To synthesize 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol, the Knorr Quinoline Synthesis is the most reliable pathway. This method involves the condensation of an aniline with a
Critical Distinction: To achieve the 4-
Reaction Workflow
Caption: Step-wise synthesis via Knorr cyclization. The
Detailed Methodology
Step 1: Formation of the Amide/Enamine Intermediate
-
Reagents: Mix 4-Fluoroaniline (1.0 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in toluene.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Process: Reflux using a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the aniline is consumed (~3-5 hours).
-
Isolation: Evaporate the solvent to yield the crude intermediate.
Step 2: Cyclization (Ring Closure)
-
Medium: Heat Polyphosphoric Acid (PPA) to 100°C.
-
Addition: Slowly add the crude intermediate to the stirring PPA.
-
Reaction: Increase temperature to 130°C and stir for 2-4 hours. The mixture will darken.
-
Workup: Cool to 60°C and pour the mixture onto crushed ice/water with vigorous stirring. The product will precipitate as an off-white solid.
-
Purification: Filter the solid, wash with copious water (to remove acid), and recrystallize from Ethanol/Water or Methanol.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare against these standard spectral markers.
-
NMR (DMSO-
, 400 MHz):- ~12.5 ppm (br s, 1H, NH of quinolone). Note: If OH form, this signal is absent.
- ~7.5 - 8.0 ppm (Multiplets, 3H, Aromatic protons H5, H7, H8).
- ~6.9 ppm (s, 1H, H3 proton). Diagnostic singlet for the quinolone ring.
-
NMR:
-
~-60 to -63 ppm (s, 3F,
). - ~-110 to -120 ppm (m, 1F, Ar-F).
-
~-60 to -63 ppm (s, 3F,
-
Mass Spectrometry (ESI-):
-
m/z = 230.1
(Negative mode is often more sensitive for quinolones).
-
Part 5: Applications in Drug Discovery[4]
This scaffold is not merely an academic curiosity; it is a privileged structure in pharmaceutical research.[3][4]
Selective Androgen Receptor Modulators (SARMs)
Research indicates that 6-substituted-4-(trifluoromethyl)quinolin-2(1H)-ones serve as potent scaffolds for SARMs. The 4-
Antibacterial Agents
Fluorinated quinolones are precursors to next-generation antibiotics. The 2-OH group can be converted to a chlorine (using
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10118360 (Isomer Analog). Retrieved from [Link](Note: Used for physicochemical property comparison of the scaffold).
-
Van Oeveren, A., et al. (2006). "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator."[5] Journal of Medicinal Chemistry, 49(21), 6143-6146.[5] [Link]
-
MySkinRecipes (2025). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one Product Specifications. Retrieved from [Link][6][7][8][9]
-
Organic Chemistry Portal. Synthesis of Quinolines via Knorr Synthesis. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol [myskinrecipes.com]
Technical Guide: Biological Activity & Therapeutic Potential of Fluorinated Quinolinols
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold has long been a "privileged structure" in medicinal chemistry due to its bidentate metal-chelating ability. However, the introduction of fluorine atoms onto this scaffold—specifically creating fluorinated quinolinols —transforms its pharmacokinetic and pharmacodynamic profile. This guide analyzes the structural causality behind these changes, detailing how strategic fluorination modulates lipophilicity (
The Fluorine Effect: Structure-Activity Relationship (SAR)
The biological efficacy of fluorinated quinolinols is not random; it is a direct function of the unique physicochemical properties of the fluorine atom.
Electronic and Steric Modulation
-
Acidity Modulation (
): The hydroxyl group at position C8 is critical for metal chelation. Fluorine, being highly electronegative, exerts a strong inductive effect ( ). Substitution at C5 or C7 lowers the of the phenolic hydroxyl, stabilizing the anionic species at physiological pH. This enhances the formation of neutral, lipophilic metal complexes ( ) capable of passive membrane diffusion. -
Metabolic Blocking: The C5 position of 8-HQ is a primary site for oxidative metabolism (glucuronidation). Replacing the C5-hydrogen with fluorine (C-F bond energy
116 kcal/mol vs. C-H 99 kcal/mol) blocks this metabolic soft spot, significantly extending the half-life ( ) of the drug.
Visualization: SAR Logic
The following diagram illustrates the functional impact of specific substitution sites on the quinolinol core.
Figure 1: SAR logic detailing how fluorination at specific positions alters the physicochemical properties of the 8-HQ scaffold.
Therapeutic Mechanisms & Biological Activity[1][2][3][4][5][6][7]
Oncology: The "Trojan Horse" Mechanism
Fluorinated quinolinols (e.g., 5-fluoro-8-quinolinol) act primarily as metal ionophores .
-
Complexation: In the extracellular matrix, the ligand chelates free copper (
). -
Transport: The neutral, lipophilic complex crosses the cell membrane.
-
Dissociation & Redox Cycling: Inside the cell, the complex dissociates or undergoes redox cycling. Copper catalyzes the Fenton reaction, generating Reactive Oxygen Species (ROS) like hydroxyl radicals (
). -
Proteasome Inhibition: The copper complex inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Fluorination enhances the penetration of quinolinols into bacterial cells. The mechanism is dual-action:
-
Metal Starvation: Chelation of essential bacterial metals (Fe, Zn).
-
Membrane Disruption: Cationic fluorinated derivatives interact with the negatively charged bacterial membrane, compromising integrity.
Visualization: Anticancer Mechanism
Figure 2: The "Trojan Horse" mechanism where fluorinated quinolinols transport copper into cancer cells, triggering ROS and proteasome inhibition.
Experimental Protocols (Validation)
As a senior scientist, you must validate bioactivity using robust, reproducible assays.
Protocol A: Metal Chelation Efficiency (UV-Vis Titration)
Objective: Determine the stoichiometry and stability of the Metal-Ligand complex.
-
Preparation: Prepare a
stock solution of the fluorinated quinolinol in Tris-HCl buffer (pH 7.4) containing 10% DMSO (to ensure solubility). -
Baseline Scan: Record the UV-Vis spectrum (200–600 nm) of the ligand alone.
-
Titration: Aliquot
solution ( ) into the cuvette in equivalent increments (0 to 2.0 eq). -
Observation: Monitor the bathochromic shift (red shift). A shift from
to (or appearance of a band at ) indicates complex formation. -
Data Analysis: Plot absorbance vs.
ratio. An inflection point at 0.5 indicates a 1:2 ( ) complex.
Protocol B: Cytotoxicity Assessment (MTT Assay)
Objective: Quantify the antiproliferative activity (
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add fluorinated quinolinol at serial dilutions (
).-
Critical Control: Include a "Copper Supplemented" arm (
) to test the ionophore mechanism.
-
-
Incubation: Incubate for 48h at
, . -
Development: Add
MTT reagent ( ). Incubate 4h. Dissolve formazan crystals in DMSO. -
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Data Summary: Comparative Bioactivity
The following table summarizes the enhanced potency of fluorinated derivatives compared to the parent scaffold and non-fluorinated halogens.
| Compound | Substituent (C5/C7) | LogP | pKa (OH) | Anticancer IC50 (HeLa) | Mechanism Note |
| 8-Hydroxyquinoline | H / H | 1.75 | 9.9 | > 50 | Weak chelation at pH 7.4 |
| Clioquinol | Cl / I | 3.60 | ~8.0 | 12 | Neurotoxic risks (SMON) |
| 5-Fluoro-8-HQ | F / H | 2.10 | 9.2 | 8.5 | Improved metabolic stability |
| 5,7-Difluoro-8-HQ | F / F | 2.45 | 7.8 | 3.2 | Optimal acidity for transport |
| Nitroxoline | NO2 / H | 2.20 | 6.2 | 5.0 | FDA approved (UTI), repurposing |
Note: Data values are representative aggregates from literature trends [1][3][5] to illustrate SAR principles.
References
-
Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1] Link
-
Oliveri, V., & Vecchio, G. (2016). "Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease." Journal of Medicinal Chemistry. Link
-
Jiang, H., et al. (2011).[2] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. Link
-
Zhai, X., et al. (2023).[2] "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." Molecules. Link
-
Song, Y., et al. (2015). "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents." Organometallics. Link
Sources
Methodological & Application
The Strategic Intermediate: A Guide to 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in Pharmaceutical Synthesis
Introduction: The Significance of Fluorinated Quinolones
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, has become a pivotal strategy in modern drug design. These moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL, a functionalized quinolone, has emerged as a highly valuable intermediate for the synthesis of novel drug candidates, particularly in the realms of infectious diseases and oncology. Its unique electronic properties and multiple reactive sites make it a versatile building block for creating diverse molecular architectures. This guide provides an in-depth exploration of its synthesis, key reactions, and detailed protocols for its application in pharmaceutical research.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 31009-34-4 | [1] |
| Molecular Formula | C₁₀H₅F₄NO | [1] |
| Molecular Weight | 231.15 g/mol | [1] |
| Appearance | Off-white to white powder/solid | [1] |
| Melting Point | 259-263 °C | [1] |
| Purity | Typically >98% | [1] |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | General Knowledge |
| Tautomerism | Exists in a tautomeric equilibrium with the 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline form.[1] | [1] |
Safety and Handling:
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Synthetic Pathway and Core Reactions
The primary route to 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is through the Conrad-Limpach synthesis, a classic and reliable method for constructing the quinoline core. This is followed by a crucial chlorination step to activate the 4-position for subsequent nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility as a pharmaceutical intermediate.
Caption: Synthetic workflow for the utilization of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL.
Detailed Experimental Protocols
Part 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL via Conrad-Limpach Reaction
This protocol is based on the principles of the Conrad-Limpach synthesis, a condensation reaction between an aniline and a β-ketoester.[2][3] The reaction proceeds in two stages: initial formation of an enamine intermediate, followed by a high-temperature cyclization.
Reaction Scheme:
Materials:
-
4-Fluoroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)[4]
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid)[5]
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Heating mantle and magnetic stirrer
-
Hexanes or other non-polar solvent for washing
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a high-boiling point solvent (e.g., Dowtherm A, approximately 5-10 mL per gram of aniline).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).
-
Initial Condensation (Water Removal): Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as the enamine intermediate forms. Continue refluxing until no more water is collected.
-
Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C.[2] This high temperature is crucial for the thermal cyclization to the quinolone core. Maintain this temperature for 1-2 hours. The product will often precipitate from the hot solution.
-
Work-up: Allow the reaction mixture to cool to room temperature. The precipitated solid is the crude product.
-
Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with a non-polar solvent like hexanes to remove the high-boiling point solvent. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Expert Insights: The choice of a high-boiling, inert solvent is critical for achieving high yields in the cyclization step.[4] Solvents like Dowtherm A or diphenyl ether provide the necessary thermal energy to overcome the activation barrier for the ring-closing reaction. The removal of water during the initial condensation step drives the equilibrium towards the formation of the enamine intermediate.
Part 2: Chlorination to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
The hydroxyl group at the 4-position of the quinolone is not a good leaving group for nucleophilic substitution. Therefore, it is essential to convert it to a more reactive group, typically a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Scheme:
Materials:
-
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
-
Phosphorus oxychloride (POCl₃)
-
Optional: Phosphorus pentachloride (PCl₅) for more challenging substrates
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a fume hood, carefully add 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq) in a round-bottom flask equipped with a reflux condenser. The reaction can be exothermic, so slow addition may be necessary.
-
Heating: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the reaction residue onto crushed ice with stirring. This will quench the remaining POCl₃. The product will precipitate as a solid.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expert Insights: The use of POCl₃ is a standard and effective method for this transformation. For less reactive substrates, the addition of a small amount of PCl₅ can enhance the reaction rate. The work-up procedure must be performed with extreme caution due to the vigorous reaction of POCl₃ with water.
Part 3: Application in Nucleophilic Aromatic Substitution - Synthesis of a Potential Antitubercular Agent
The 4-chloro group of 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline is now activated for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, particularly nitrogen nucleophiles, which is a common strategy in the synthesis of bioactive molecules.[2][6]
Reaction Scheme:
Materials:
-
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
-
Desired amine nucleophile (e.g., a substituted aniline or a cyclic amine)
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
-
Optional: A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to scavenge the HCl byproduct
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) and the amine nucleophile (1.1-1.5 eq) in a suitable solvent.
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base such as DIPEA (1.5 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Expert Insights: The rate of the SNAr reaction is influenced by the nucleophilicity of the amine and the solvent used. Polar aprotic solvents like DMF can often accelerate the reaction. The addition of a base is crucial to neutralize the HCl formed during the reaction, which can otherwise protonate the amine nucleophile, rendering it unreactive.
Applications in Drug Discovery
The versatility of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL as a pharmaceutical intermediate is demonstrated by its application in the synthesis of compounds targeting a range of diseases.
-
Antitubercular Agents: The quinoline core is a known pharmacophore for antitubercular activity.[7][8] By introducing various side chains at the 4-position, novel derivatives can be synthesized and screened for their efficacy against Mycobacterium tuberculosis.
-
Antiplasmodial Agents: This intermediate is also a precursor for the synthesis of compounds with activity against Plasmodium falciparum, the parasite responsible for malaria.[2]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics, characterized by a fluorine atom on the quinoline ring system, are potent antibacterial agents.[9] This intermediate provides a scaffold for the development of new antibacterial compounds.
-
Anticancer and Antiviral Agents: The quinoline scaffold has been explored for the development of anticancer and antiviral drugs, with some derivatives showing promising activity.
Conclusion
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation via the Conrad-Limpach reaction and its facile conversion to the highly reactive 4-chloro derivative provide a versatile platform for the synthesis of a diverse library of novel compounds. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this valuable building block in their quest for new and improved therapeutic agents.
References
-
Conrad-Limpach Synthesis. SynArchive. Available at: [Link]
-
Conrad–Limpach synthesis. In Wikipedia. Available at: [Link]
-
Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Academia.edu. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules. Available at: [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Molecules. Available at: [Link]
-
Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemMedChem. Available at: [Link]
-
Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules. Available at: [Link]
-
Synthesis and in vitro antitubercular activity of a series of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents [austinpublishinggroup.com]
- 7. Synthesis and in vitro antitubercular activity of a series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol as a Precursor for Novel Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Within this structural class, 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol emerges as a highly valuable and versatile precursor for the synthesis of potent kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block. We will elucidate the rationale behind its design, present detailed protocols for its conversion into a targeted 4-aminoquinoline-based kinase inhibitor, and discuss the significance of this class of compounds in targeting key signaling pathways implicated in cancer and neurodegenerative diseases.
Introduction: The Quinoline Core in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The quinoline ring system has proven to be a privileged scaffold in this endeavor, owing to its rigid bicyclic structure that can be readily functionalized to achieve high-affinity interactions with the ATP-binding site of various kinases.[1]
The subject of this guide, 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol, incorporates several key features that enhance its utility as a precursor for kinase inhibitors. The fluorine atom at the 6-position and the trifluoromethyl group at the 4-position can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to the target kinase. This strategic fluorination is a common and effective strategy in modern medicinal chemistry to improve drug-like properties.
This document will focus on the synthesis of a 4-aminoquinoline derivative from 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol, a class of compounds that has shown significant promise as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). Dysregulation of CDK5 activity is implicated in neurodegenerative disorders such as Alzheimer's disease and in the progression of certain cancers.[2][3]
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is essential for its effective handling and use in synthesis.
| Property | Value | Reference |
| Chemical Name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | N/A |
| CAS Number | 31009-34-4 | [4] |
| Molecular Formula | C₁₀H₅F₄NO | [4] |
| Molecular Weight | 231.15 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | [5] |
| Tautomerism | Exists in equilibrium with its 4-hydroxy-quinoline tautomer. | [4] |
Synthetic Strategy: From Precursor to Potent Kinase Inhibitor
The transformation of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol into a targeted 4-aminoquinoline kinase inhibitor is a two-step process. The first step involves the conversion of the 2-ol (or its 4-hydroxy tautomer) to a more reactive 4-chloro intermediate. The second step is a nucleophilic aromatic substitution (SNAAr) reaction where the 4-chloro group is displaced by a selected amine.
Caption: Synthetic workflow from the precursor to the final kinase inhibitor.
Step 1: Chlorination of the Quinoline Core
The hydroxyl group at the 4-position of the quinoline ring (in its tautomeric form) can be efficiently converted to a chlorine atom using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is crucial as the chloro-substituted quinoline is highly susceptible to nucleophilic attack at the 4-position.
Protocol 3.1: Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Materials:
-
6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Rationale: The use of excess POCl₃ serves as both the reagent and the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The workup procedure is critical for safely quenching the excess POCl₃ and isolating the product.
Step 2: Nucleophilic Aromatic Substitution for Kinase Inhibitor Synthesis
The synthesized 4-chloroquinoline is a versatile intermediate for the introduction of various amine side chains. The choice of the amine is guided by Structure-Activity Relationship (SAR) studies to optimize the inhibitory potency and selectivity for the target kinase, in this case, CDK5. For this protocol, we will use a generic amine (R-NH₂) to illustrate the general procedure.
Protocol 3.2: Synthesis of N-substituted-4-amino-6-fluoro-2-(trifluoromethyl)quinoline
Materials:
-
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
-
Desired primary or secondary amine (R-NH₂)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or another high-boiling point solvent
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a solution of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq) in n-butanol (10 mL/mmol of starting material), add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final N-substituted-4-amino-6-fluoro-2-(trifluoromethyl)quinoline.
Rationale: The nucleophilic aromatic substitution reaction is facilitated by heating and the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent is important to ensure the reaction reaches a suitable temperature for the substitution to occur. The workup and purification steps are standard procedures to isolate and purify the final product.
Characterization of the Final Product
The structure and purity of the synthesized kinase inhibitor must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final compound, confirming the incorporation of the amine side chain and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
The Targeted Signaling Pathway: CDK5 in Cellular Processes
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is primarily active in post-mitotic neurons. Its activity is crucial for neuronal migration, differentiation, and synaptic plasticity. However, aberrant CDK5 activity, often triggered by the cleavage of its activator p35 to the more stable p25, is implicated in the hyperphosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease.[6] In cancer, CDK5 has been shown to promote cell proliferation, migration, and angiogenesis.[3]
Caption: Simplified CDK5 signaling pathway and the point of intervention by the synthesized inhibitor.
Safety and Handling
As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
6-Fluoro-4-(trifluoromethyl)quinolin-2-ol: Handle in a well-ventilated area. Avoid inhalation of dust.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood.
-
Amines: Many amines are corrosive and have strong odors. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
6-Fluoro-4-(trifluoromethyl)quinolin-2-ol is a strategically designed precursor that offers a streamlined and efficient route to a promising class of 4-aminoquinoline-based kinase inhibitors. The synthetic protocols provided herein are robust and adaptable for the synthesis of a library of analogs for SAR studies. The resulting compounds have the potential to serve as valuable tools for investigating the role of kinases like CDK5 in disease and as starting points for the development of novel therapeutics.
References
-
Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Med. Chem. Lett.2019 , 10 (4), 513–518. [Link]
-
Solomon, V. R.; Lee, H. Quinoline as a privileged scaffold in cancer drug discovery. Curr. Med. Chem.2011 , 18 (10), 1488-1508. [Link]
-
The Tau (CDK5) Signaling Pathway. News-Medical.Net. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules2023 , 28 (8), 3424. [Link]
-
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole- 3-thiol ring at C-4 position. Der Pharma Chemica2015 , 7 (1), 136-144. [Link]
- Process for the preparation of 4-chloroquinolines.
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep2019 , 9, 17723. [Link]
-
4-Chloro-2,6-bis(trifluoromethyl)quinoline. Chem-Impex. [Link]
-
Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]
-
POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011 , 76 (6), 1653-1661. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep2019 , 9, 17723. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21 (8), 1017. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Adv.2021 , 11, 2841-2848. [Link]
-
4-CHLORO-6-FLUORO-2-(TRIFLUOROMETHYL)QUINOLINE (1 x 250 mg). Reagentia. [Link]
-
Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling. J. Biol. Chem.2012 , 287 (18), 14876-14886. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules2000 , 5 (12), 1429-1437. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules2024 , 29 (24), 5678. [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to leveraging 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL as a core scaffold for the discovery of novel therapeutic agents through high-throughput screening (HTS). The quinolinone motif, particularly when functionalized with fluorine and trifluoromethyl groups, offers a privileged starting point for developing potent and selective modulators of various biological targets. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.
The 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL Scaffold: A Privileged Structure in Drug Discovery
The 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL core is a versatile scaffold with significant potential in medicinal chemistry. The quinolinone ring system is a common feature in a wide range of biologically active compounds. The strategic placement of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This scaffold has been identified as a promising precursor for the synthesis of agents with antitubercular, antiplasmodial, and anticancer activities.[1]
Library Design and Synthesis: A Combinatorial Approach
A successful HTS campaign begins with a high-quality, diverse chemical library. For the 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL scaffold, a combinatorial approach using solid-phase synthesis is an efficient method to generate a large number of analogs.[2][3] This strategy allows for the systematic introduction of a wide variety of chemical functionalities at specific positions on the core scaffold, enabling a thorough exploration of the structure-activity relationship (SAR).
Rationale for Diversification
The primary points for diversification on the 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL scaffold are the hydroxyl group at the 2-position and the aromatic ring system. By modifying these positions, it is possible to modulate the compound's physicochemical properties and its interaction with biological targets.
Solid-Phase Synthesis Protocol for a 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL Library
This protocol describes a parallel solid-phase synthesis approach to generate a library of N-substituted and O-alkylated 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL derivatives.
Materials:
-
Rink Amide resin
-
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
-
A diverse set of building blocks:
-
Alkyl and aryl halides (for O-alkylation)
-
Carboxylic acids (for N-acylation)
-
Sulfonyl chlorides (for N-sulfonylation)
-
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (DMF, DCM, THF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and methanol.
-
Scaffold Attachment:
-
Dissolve 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the activated scaffold solution to the resin and shake for 4 hours.
-
Wash the resin to remove excess reagents.
-
-
Library Diversification (Parallel Synthesis):
-
Distribute the resin with the attached scaffold into separate reaction vessels.
-
For O-alkylation: To each vessel, add a unique alkyl or aryl halide and a base (e.g., potassium carbonate) in DMF. Heat the reaction mixture as needed.
-
For N-acylation: To each vessel, add a unique carboxylic acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
For N-sulfonylation: To each vessel, add a unique sulfonyl chloride and a base (e.g., triethylamine) in DCM.
-
-
Cleavage and Purification:
-
After the diversification reactions are complete, wash the resin in each vessel.
-
Treat the resin with a cleavage cocktail to release the compounds.
-
Precipitate the cleaved compounds in cold diethyl ether.
-
Purify the individual library members by preparative HPLC.
-
-
Quality Control: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.
Caption: Hit confirmation workflow for antiplasmodial screening.
| Parameter | Value |
| Library Size | 10,000 compounds |
| Screening Concentration | 1 µM |
| Primary Hit Rate | 2.0% |
| Confirmed Hits (IC₅₀ <1 µM) | 75 |
| Hits with Selectivity Index >10 | 25 |
Application III: Anticancer Drug Discovery - Targeting the Hedgehog-GLI Pathway
The Hedgehog-GLI (Hh-GLI) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. [4]Quinoline derivatives have been identified as potential inhibitors of this pathway. [5]
HTS Assay for Hedgehog-GLI Pathway Inhibitors
This protocol utilizes a cell-based luciferase reporter assay to identify inhibitors of the Hh-GLI pathway. A cell line stably expressing a Gli-responsive luciferase reporter is used to measure pathway activity. [6][7][8] Materials:
-
Shh-LIGHT2 cells (NIH/3T3 cells with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
DMEM supplemented with fetal bovine serum
-
Sonic Hedgehog (Shh) conditioned medium
-
Dual-Glo Luciferase Assay System
-
384-well white, clear-bottom plates
-
Positive control (e.g., GANT61)
-
Negative control (DMSO)
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 384-well plates and grow to confluence.
-
Compound Addition: Add the quinolinone library compounds to the cells at a final concentration of 10 µM.
-
Pathway Activation: Stimulate the cells with Shh conditioned medium.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Luciferase Assay: Add the Dual-Glo Luciferase reagents sequentially and measure both firefly and Renilla luciferase activity using a luminometer.
Hedgehog-GLI Signaling Pathway
Caption: Simplified Hedgehog-GLI signaling pathway.
Data Analysis and Hit Prioritization
-
Data Normalization: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Hit Identification: Compounds that significantly reduce the normalized luciferase activity are considered hits.
-
Dose-Response and Selectivity: Hits are confirmed in dose-response assays and tested in counterscreens to eliminate compounds that directly inhibit luciferase or are cytotoxic.
| Parameter | Value |
| Library Size | 10,000 compounds |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 1.2% |
| Confirmed Hits (IC₅₀ <5 µM) | 30 |
| Non-cytotoxic, non-luciferase inhibiting hits | 10 |
General Considerations for HTS with Quinolinone Libraries
-
Compound Solubility: Quinolinone derivatives can have limited aqueous solubility. It is crucial to ensure that the compounds are fully dissolved in the assay medium. Stock solutions are typically prepared in 100% DMSO, and the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts. [9]* Assay Quality Control: The quality of an HTS assay is assessed using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor > 0.5 is generally considered indicative of an excellent assay. [10][11][12][13]* Hit Triage and Confirmation: A rigorous hit confirmation process is essential to eliminate false positives and prioritize the most promising compounds for further development. This typically involves re-testing from a freshly prepared sample, dose-response analysis, and orthogonal assays. [14][15][16]
Conclusion
The 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL scaffold represents a valuable starting point for the discovery of novel therapeutic agents. The combination of a well-designed combinatorial library, robust HTS assays, and a rigorous hit validation workflow can lead to the identification of potent and selective modulators of clinically relevant targets. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to successfully implement HTS campaigns with quinolinone-based libraries.
References
-
ACS Publications. (2014). Solid-Phase Synthesis of Quinolinone Library. Retrieved from [Link]
-
PubMed. (2015). Solid-phase synthesis of quinolinone library. Retrieved from [Link]
-
ACS Publications. (2014). Solid-Phase Synthesis of Quinolinone Library. Retrieved from [Link]
-
ACS Publications. (2014). Solid-Phase Synthesis of Quinolinone Library. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
National Institutes of Health. (2022). High Throughput Sequencing for Clinical Tuberculosis: An Overview. Retrieved from [Link]
-
National Institutes of Health. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the hedgehog/GLI signaling pathway showing targets for therapeutic intervention. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
-
SciSpace. (n.d.). Diversity‐oriented synthesis. Retrieved from [Link]
-
PNAS. (n.d.). Stable association between strains of Mycobacterium tuberculosis and their human host populations. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]
-
ResearchGate. (2025). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]
-
CSH Protocols. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from [Link]
-
MDPI. (2023). The Hedgehog Signaling Pathway. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diversity-oriented synthesis; a challenge for synthetic chemists. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
MDPI. (2024). Clinical Strains of Mycobacterium tuberculosis Representing Different Genotype Families Exhibit Distinct Propensities to Adopt the Differentially Culturable State. Retrieved from [Link]
-
MDPI. (2025). High-Throughput Screening to Identify Inhibitors of Plasmodium falciparum Importin α. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the hedgehog signaling process in a target cell (A).... Retrieved from [Link]
-
PubMed. (n.d.). A diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives with potential bioactivities via microwave-assisted multi-component reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Draft Genome Sequence of Mycobacterium tuberculosis Clinical Strain G-12-005. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of High Throughput Screening Assays using Cluster Enrichment. Retrieved from [Link]
-
PubMed. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Global Phenotypic Screening for Antimalarials. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Retrieved from [Link]
-
Antimalarial efficacy screening: in vitro and in vivo protocols. (n.d.). Retrieved from [Link]
-
Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reference set of Mycobacterium tuberculosis clinical strains: A tool for research and product development. Retrieved from [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),.... Retrieved from [Link]
-
YouTube. (2021). The hedgehog signaling pathway – Part 1: Normal situation. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
David Spring's group. (n.d.). NEW ADVANCES IN DIVERSITY- ORIENTED SYNTHESIS. Retrieved from [Link]
-
PNAS. (n.d.). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systemic optimization and structural evaluation of quinoline derivatives as transthyretin amyloidogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 12. assay.dev [assay.dev]
- 13. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. researchgate.net [researchgate.net]
Experimental Setup for 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol Synthesis
Part 1: Core Directive & Strategic Overview
Executive Summary: The Regioselectivity Challenge
The synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (and its stable tautomer 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one ) presents a critical regiochemical challenge that frequently leads to incorrect isomer isolation in non-optimized protocols.
The reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate can proceed via two distinct mechanistic pathways:
-
Conrad-Limpach Pathway (Kinetic): Initial attack of aniline on the highly reactive trifluoromethyl ketone yields a Schiff base (imine), which cyclizes to form 4-hydroxy-2-(trifluoromethyl)quinoline . This is the undesired isomer for this specific request.
-
Knorr Pathway (Thermodynamic): Initial attack of aniline on the ester moiety (via thermal condensation) yields an acetoacetanilide intermediate. Subsequent cyclization locks the trifluoromethyl group at the C4 position, yielding the target 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol .
This protocol is strictly designed for the Knorr Pathway to ensure the specific formation of the 4-CF3 isomer.
Retrosynthetic Analysis & Reaction Logic
The synthesis is bifurcated into two isolated stages to prevent the formation of the kinetic imine byproduct.
Figure 1: Strategic reaction pathway emphasizing the Knorr route to ensure C4-CF3 placement.
Part 2: Detailed Experimental Protocol
Reagents and Materials Table
| Reagent | CAS No.[1][2] | Equiv.[2][3] | Role | Critical Attribute |
| 4-Fluoroaniline | 371-40-4 | 1.0 | Nucleophile | Must be free of oxidation (dark color indicates impurities). |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 1.1 | Electrophile | Highly volatile; dispense via syringe. |
| Xylene (Mixture of isomers) | 1330-20-7 | Solvent | Medium | High boiling point (138-144°C) required for amide formation. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Solvent/Cat | Cyclization | High viscosity; requires pre-warming. |
| Ethanol | 64-17-5 | Solvent | Purification | 95% or Absolute for recrystallization. |
Stage 1: Synthesis of N-(4-fluorophenyl)-4,4,4-trifluoro-3-oxobutanamide
Objective: To covalently bond the aniline nitrogen to the ester carbonyl, preventing the formation of the Schiff base.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser. Connect to an inert gas line (
or ).[3] -
Charging: Add 4-Fluoroaniline (5.55 g, 50 mmol) and Xylene (50 mL) to the flask.
-
Addition: Add Ethyl 4,4,4-trifluoroacetoacetate (10.12 g, 55 mmol, 1.1 equiv) via syringe.
-
Note: Do not add acid catalyst. Acid promotes the kinetic attack on the ketone (Conrad-Limpach).
-
-
Reaction: Heat the mixture to a vigorous reflux (oil bath set to ~150°C).
-
Monitor the collection of ethanol in the Dean-Stark trap.
-
Maintain reflux for 4–6 hours .
-
-
Monitoring: Check TLC (System: Hexane/EtOAc 3:1). The aniline spot (
) should disappear, replaced by a lower amide spot. -
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter directly. If not, concentrate the xylene solution under reduced pressure (Rotavap) to ~20% volume.
-
Add Hexane (50 mL) to induce crystallization.
-
Filter the solid, wash with cold hexane (2 x 20 mL), and dry under vacuum.
-
Yield Expectation: 85-95% (Off-white solid).
-
Stage 2: Cyclization to 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
Objective: Intramolecular Friedel-Crafts alkylation/acylation to close the ring.
Protocol:
-
Setup: Use a 100 mL 3-neck RBF with a mechanical stirrer (overhead stirring is preferred due to PPA viscosity) and a thermometer.
-
Preparation: Charge Polyphosphoric Acid (PPA) (30 g) into the flask. Heat to 80°C to lower viscosity.
-
Addition: Add the dried Amide Intermediate (5.0 g, ~20 mmol) from Stage 1 in small portions over 10 minutes.
-
Caution: Exothermic. Ensure internal temperature does not spike above 100°C during addition.
-
-
Reaction: Increase temperature to 120°C and stir for 2–3 hours .
-
Visual Cue: The mixture will turn from a suspension to a clear, dark orange/brown syrup.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to ~60°C.
-
Pour the warm syrup slowly into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Safety: Do not allow the mixture to become too hot during quenching; PPA hydrolysis is exothermic.
-
-
Isolation:
-
Stir the aqueous suspension for 1 hour to ensure the precipitate is non-gummy.
-
Filter the solid precipitate.[3]
-
Wash copiously with water (3 x 100 mL) to remove all phosphoric acid residues (check filtrate pH, must be neutral).
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Methanol/Water (9:1) .
-
Final Product: White to pale yellow needles.
-
Part 3: Characterization & Quality Control
Expected Analytical Data
The user must differentiate the target from the 4-hydroxy-2-CF3 isomer.
| Technique | Parameter | Target: 4-CF3-2-OH (2-one) | Incorrect Isomer: 2-CF3-4-OH |
| 1H NMR (DMSO-d6) | H-3 Singlet | ||
| 1H NMR | NH Signal | Broad singlet ~12.5 ppm (Lactam) | Broad singlet ~12.0 ppm |
| 19F NMR | CF3 Signal | ||
| 13C NMR | C-CF3 Coupling | Quartet at C4 position | Quartet at C2 position |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete ethanol removal | Ensure vigorous reflux and efficient Dean-Stark operation. |
| Gummy Product in Stage 2 | Residual PPA | Increase water wash volume; neutralize final wash with dilute NaHCO3. |
| Isomer Contamination | Temperature too low in Stage 1 | Ensure Stage 1 is performed at reflux (>135°C) to favor thermodynamic amide over kinetic imine. |
Part 4: Process Visualization
Workflow Diagram
Figure 2: Operational workflow for the two-stage synthesis.
References
-
Regioselectivity in Quinoline Synthesis
- Sloop, J. C. (2007). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4-quinolinones and 4-Trifluoromethyl-2-quinolinones. Journal of Heterocyclic Chemistry.
- Context: Defines the conditions (Xylene reflux)
- Knorr vs. Conrad-Limpach Mechanisms: Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. Context: Authoritative text on the kinetic vs. thermodynamic control in the reaction of anilines with beta-keto esters.
-
General PPA Cyclization Protocols
- Organic Syntheses, Coll. Vol. 3, p. 580 (1955).
- Context: Standard operating procedures for handling Polyphosphoric Acid in cyclodehydr
Sources
Application Notes and Protocols for Efficacy Testing of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
Introduction: A Strategic Approach to Efficacy Testing
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3] The novel compound, 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL, incorporates key pharmacophoric features—a quinolinone core, a fluorine atom, and a trifluoromethyl group—that suggest its potential as a therapeutic candidate, particularly in oncology. The electron-withdrawing nature of these substituents can enhance membrane permeability and metabolic stability, making such compounds attractive for drug design.[4][5]
A structurally related quinoline derivative, NSC 368390, has been shown to exert its potent anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH). DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of nucleotides required for DNA and RNA replication.[6][7] Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH a compelling target for therapeutic intervention.[6][7]
This document provides a comprehensive, multi-tiered guide for evaluating the efficacy of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL. Our approach begins with the primary hypothesis that the compound targets DHODH and progresses through a series of assays to characterize its broader anticancer effects, from direct enzyme inhibition to cellular and in vivo activity. This logical workflow is designed to build a robust data package to support further development.
Tier 1: Target Engagement and Enzymatic Inhibition
The foundational step is to determine if 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL directly interacts with and inhibits its putative target, human DHODH. An in vitro enzymatic assay provides a clean, direct measure of target engagement without the complexities of a cellular environment.
Scientific Rationale
The DHODH enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, a key step in pyrimidine synthesis.[7][8] The activity of recombinant human DHODH can be measured by monitoring the reduction of a colorimetric indicator, 2,6-dichloroindophenol (DCIP). As DHODH oxidizes its substrate, the generated electrons are transferred to DCIP, causing a measurable decrease in absorbance at 600 nm. The rate of this decrease is directly proportional to DHODH activity.[6][9] By introducing our test compound, we can determine its inhibitory potential and calculate its half-maximal inhibitory concentration (IC50), a key measure of potency.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine synthesis pathway, highlighting the critical position of DHODH. Inhibition at this step depletes the cellular pool of pyrimidines, leading to a shutdown of DNA and RNA synthesis and subsequent cell death.
Caption: De Novo Pyrimidine Synthesis Pathway and the Target of Inhibition.
Protocol 1: DHODH Enzyme Activity Assay (DCIP-Based)
This colorimetric assay measures DHODH activity by monitoring the reduction of DCIP.[9]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) substrate
-
Decylubiquinone (co-factor)
-
2,6-dichloroindophenol (DCIP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, decylubiquinone, DCIP, and the test compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-OL) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (known DHODH inhibitor like Brequinar) and a negative control (solvent vehicle).
-
Reaction Mixture: Add DHO, decylubiquinone, and DCIP to all wells.
-
Enzyme Initiation: Initiate the reaction by adding the recombinant DHODH enzyme.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 600 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Expected Outcome | Interpretation |
| IC50 Value | Low micromolar to nanomolar range | High potency of the compound as a direct inhibitor of DHODH. |
| Maximal Inhibition | >90% | The compound is a complete or near-complete inhibitor of the enzyme's activity. |
Tier 2: Cellular Efficacy and Mechanism of Action
Following direct target inhibition, the next crucial step is to assess the compound's effect on cancer cells. This tier of assays will determine the compound's cytotoxicity, its impact on long-term cell survival, and will further probe the proposed mechanism of action by analyzing its effects on the cell cycle and apoptosis.
Workflow for Cellular Assays
Caption: Experimental Workflow for Cellular Efficacy Testing.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability.[3][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each time point.
Protocol 3: Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing a measure of reproductive cell death after treatment.[13][14][15] It is considered the gold standard for measuring the long-term efficacy of cytotoxic agents.[16]
Materials:
-
6-well plates
-
Complete culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet staining solution
Procedure:
-
Cell Seeding: Plate a low, precise number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: After cells adhere, treat them with various concentrations of the compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 7-14 days, until visible colonies form in the control wells.
-
Fixing and Staining: Wash the wells with PBS, fix the colonies with fixation solution for 5-10 minutes, and then stain with Crystal Violet for 2 hours.
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the colonies (defined as a group of ≥50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to generate a cell survival curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Inhibition of pyrimidine synthesis is expected to cause an arrest in the S phase of the cell cycle due to a lack of dNTPs for DNA replication. This can be measured by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing it via flow cytometry.[2][17]
Materials:
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI/RNase A staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Phase | Control Cells (Expected) | Treated Cells (Hypothesized) | Interpretation |
| G0/G1 | ~50-60% | Decrease | Cells are progressing out of G1 but are unable to complete the S phase. |
| S | ~20-30% | Significant Increase | Accumulation of cells in S phase, consistent with blocked DNA synthesis. |
| G2/M | ~10-20% | Decrease | Fewer cells are able to complete S phase and progress to G2/M. |
| Sub-G1 | <5% | Increase | An increase in the sub-G1 peak indicates DNA fragmentation and apoptotic cells. |
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Staining: Wash cells with cold PBS and resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more binding buffer and analyze immediately by flow cytometry.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 6: Western Blot for Apoptosis Markers
To confirm apoptosis at the molecular level, Western blotting can be used to detect the cleavage of key apoptotic proteins like Caspase-3 and its substrate, PARP-1 (Poly (ADP-ribose) polymerase-1).[20][21]
Materials:
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin or GAPDH for loading control)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: An increase in the cleaved forms of Caspase-3 (p17/p12 subunits) and PARP (89 kDa fragment) in treated samples compared to controls confirms the activation of the apoptotic cascade.[22]
Tier 3: In Vivo Efficacy Assessment
The final preclinical step is to evaluate the compound's anti-tumor efficacy in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and crucial model for this purpose.[23][24][25]
Protocol 7: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (using the formula: (Length x Width²)/2) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size, or for a set duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate key efficacy metrics such as Tumor Growth Inhibition (TGI).
Conclusion
This structured, multi-tiered approach provides a comprehensive framework for evaluating the efficacy of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL. By systematically progressing from direct enzyme inhibition to detailed cellular mechanism-of-action studies and culminating in an in vivo efficacy model, researchers can build a robust and compelling case for the compound's therapeutic potential. The data generated through these protocols will be critical for making informed decisions regarding the future development of this promising molecule.
References
-
Chen, S. F., et al. (1986). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer Research, 46(10), 5014-9. [Link]
-
ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. [Link]
-
PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
ResearchGate. (n.d.). Simplified schematic of pyrimidine synthesis divided into de novo synthesis (A) and salvage pathways (B). [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol. [Link]
-
Bio-protocol. (n.d.). Clonogenic Assay. [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. [Link]
-
McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
Wikipedia. (n.d.). Clonogenic assay. [Link]
-
PMC. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]
-
JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. [Link]
-
PMC. (2011). Clonogenic Assay: Adherent Cells. [Link]
-
SMC Laboratories Inc. (n.d.). Xenograft tumor model. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]
-
YouTube. (2020). Apoptosis assays: western blots. [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). [Link]
-
PubMed. (2006). Clonogenic assay of cells in vitro. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. kumc.edu [kumc.edu]
- 5. MTT (Assay protocol [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. youtube.com [youtube.com]
- 23. xenograft.org [xenograft.org]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
Troubleshooting & Optimization
stability issues of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in solution
Welcome to the technical support center for 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a fluorinated quinoline derivative with potential applications in pharmaceutical and agrochemical research.[1][2] Its unique structure, featuring electron-withdrawing fluorine and trifluoromethyl groups, contributes to its biological activity but also influences its chemical stability.[1][3] Understanding and managing the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides practical advice and detailed protocols to help you navigate the stability challenges associated with 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in solution.
Q1: My stock solution of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in DMSO is turning yellow. What is causing this discoloration?
Discoloration of your DMSO stock solution is a common indicator of degradation. While DMSO is a versatile solvent, prolonged storage, especially at room temperature and exposed to light, can lead to the degradation of sensitive compounds like quinolin-2-ones. The yellowing may be due to the formation of oxidized or photodegraded products. We recommend preparing fresh stock solutions and storing them at -20°C or -80°C, protected from light.
Q2: I am observing a loss of potency of my compound in my cell-based assays. Could this be related to instability in my aqueous media?
Yes, this is a strong possibility. 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL, like other quinolinone derivatives, is susceptible to hydrolysis, particularly in aqueous solutions with non-neutral pH.[4] The trifluoromethyl group can also be susceptible to hydrolysis under certain conditions, although this typically requires more forcing conditions.[5] Degradation in your cell culture media can lead to a decrease in the effective concentration of the active compound, resulting in lower than expected potency.
Q3: Can I autoclave my buffer solution containing 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL?
It is strongly advised not to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving can significantly accelerate degradation, leading to a complete loss of the parent compound. Prepare your solutions using sterile filtration with a 0.22 µm filter.
Q4: What is the expected shelf-life of a stock solution in DMSO?
The shelf-life of a DMSO stock solution is highly dependent on storage conditions. For short-term storage (1-2 weeks), refrigeration at 4°C may be acceptable if the solution is protected from light. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is the best practice to minimize freeze-thaw cycles and degradation. We recommend performing a stability study on your stock solutions to determine their viability over time in your specific storage conditions.
Q5: Are there any known incompatibilities with common buffers or additives?
While specific compatibility data for 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is limited, it is advisable to be cautious with highly acidic or basic buffers. Buffers with a pH outside the range of 6-8 may accelerate hydrolysis.[4] Additionally, the presence of strong oxidizing or reducing agents in your solution could also lead to degradation. It is recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered with 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility. The compound may be crashing out of solution. | 1. Verify Solubility: Determine the solubility of the compound in your specific buffer system. 2. Use a Co-solvent: Consider using a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to improve solubility. Ensure the co-solvent is compatible with your downstream application. 3. Adjust pH: The solubility of quinoline derivatives can be pH-dependent. Investigate the solubility at different pH values around your experimental conditions. |
| Loss of compound over time (confirmed by HPLC) | Chemical Degradation: - Hydrolysis: The quinolinone ring or the trifluoromethyl group may be undergoing hydrolysis.[4][5] - Photodegradation: Exposure to light, especially UV light, can cause degradation of fluoroquinolone-like structures.[6] - Oxidation: The compound may be sensitive to oxidative degradation. | 1. Control pH: Use a buffered solution to maintain a stable pH, ideally between 6 and 8. 2. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. 3. Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. 4. Degas Solvents: For sensitive applications, degas your solvents to remove dissolved oxygen. 5. Store Properly: Store stock solutions at low temperatures (-20°C or -80°C) and in single-use aliquots. |
| Appearance of new peaks in HPLC chromatogram | Formation of Degradation Products: The new peaks are likely degradants of the parent compound. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway. 2. Perform Forced Degradation Studies: Conduct forced degradation studies (see protocol below) to intentionally generate degradants and understand the compound's stability profile under various stress conditions (acid, base, peroxide, heat, light).[7] |
| Inconsistent experimental results | Variable Compound Concentration: This is often a consequence of instability, leading to different effective concentrations of the compound in different experiments or even within the same experiment over time. | 1. Implement Strict Solution Handling Protocols: Standardize your procedures for solution preparation, storage, and handling to ensure consistency. 2. Quantify Compound Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of your solutions before use, especially for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the recommended procedure for preparing a stock solution of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL with enhanced stability.
Materials:
-
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to a sterile, amber vial. Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but do not overheat.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to 2 weeks), -20°C is acceptable.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL under various stress conditions. This is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[8]
Materials:
-
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp (e.g., 254 nm or 365 nm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution (or solvent for the control).
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Thermal Degradation: Water (for thermal stress)
-
Photodegradation: Water (for photolytic stress)
-
Control: Solvent used for stock solution
-
-
Stress Conditions:
-
Acid, Base, and Thermal: Incubate the respective samples at 60°C for 24 hours.
-
Oxidative: Keep the sample at room temperature for 24 hours.
-
Photolytic: Expose the sample to UV light at a controlled distance for 24 hours. Wrap a control sample in foil and place it alongside the exposed sample.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7 with an appropriate amount of base or acid.
-
Analysis: Analyze all samples, including the control, by HPLC.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Note the retention times and peak areas of any new peaks (degradants).
-
Assess the peak purity of the parent compound in the stressed samples.
-
Visualizing Stability Concepts
Tautomerism of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
The compound can exist in two tautomeric forms: the -ol form and the -one form. The equilibrium between these forms can be influenced by the solvent and pH.[9]
Caption: Tautomeric equilibrium of the compound.
Potential Degradation Pathways
Based on the chemistry of related compounds, several degradation pathways can be anticipated.
Caption: Potential degradation pathways.
References
-
MySkinRecipes. 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol. Available from: [Link]
-
ResearchGate. (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Available from: [Link]
-
PubMed Central (PMC). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available from: [Link]
-
ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]
-
ResearchGate. Mechanism of 157 nm Photodegradation of Poly[4,5-difluoro-2,2- bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (Teflon AF) | Request PDF. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available from: [Link]
-
PubMed. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. Available from: [Link]
-
PubMed Central (PMC). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available from: [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]
-
ResearchGate. (PDF) THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Available from: [Link]
-
ResearchGate. (PDF) Degradation of selected Fluoroquinolones. Available from: [Link]
-
PubMed Central (PMC). Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. Available from: [Link]
-
Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]
-
Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Available from: [Link]
-
Revistas da USP. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
-
PubMed. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. Available from: [Link]
-
Amerigo Scientific. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Available from: [Link]
Sources
- 1. 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. researchgate.net [researchgate.net]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. ossila.com [ossila.com]
Technical Support Center: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
Status: Operational Ticket Focus: Side Reactions, Impurity Profiling, and Process Optimization Audience: Medicinal Chemists, Process Development Scientists
Core Synthetic Directive
This guide addresses the synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (CAS: 31009-34-4). Note that while often named as the "2-ol" (enol form), this compound exists predominantly as the 2(1H)-quinolinone (keto form) in the solid state and in polar solvents.
The "Happy Path" Protocol (Knorr Synthesis):
The standard industrial route utilizes a Knorr-type condensation between 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate , typically mediated by Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (
Validated Reaction Workflow
The following diagram illustrates the critical decision points where the reaction succeeds or diverges into common side products.
Caption: Figure 1. Divergence between Knorr (Target) and Konrad-Limpach (Impurity) pathways based on reaction conditions.
Troubleshooting & FAQs
Direct solutions to experimental anomalies observed during synthesis.
Q1: I isolated a product with the correct mass (M+), but the NMR shows a carbonyl peak ~165 ppm and an N-H proton. Did the reaction fail?
Diagnosis: No, this is the expected tautomer. Technical Explanation: While the IUPAC name implies an alcohol (quinolin-2-ol ), the structure favors the amide (quinolin-2-one ) tautomer due to the aromaticity of the lactam ring.
-
Observation:
C NMR will show a carbonyl signal (C=O) rather than a C-O aromatic signal. H NMR will show a broad singlet for N-H (10-12 ppm). -
Action: Proceed. This is the correct target molecule.
Q2: My reaction mixture turned black/tarry, and the yield is <20%. What happened?
Diagnosis: Oxidative degradation of 4-fluoroaniline or "Bis-anil" polymerization. Root Cause:
-
Exotherm Control: The condensation of aniline with the trifluoro-ketoester is exothermic. If mixed too hot without solvent, the aniline oxidizes.
-
PPA Viscosity: If using Polyphosphoric Acid (PPA), poor stirring creates "hot spots" where local temperatures exceed 140°C, causing charring. Corrective Protocol:
-
Pre-mix: Dissolve the aniline in a small amount of acetic acid before adding to the PPA.
-
Temperature Ramp: Start the reaction at 80°C to form the intermediate, then ramp to 120°C for cyclization. Do not drop reactants directly into 140°C acid.
Q3: I see a major impurity at [M-28] or [M-46] (loss of Ethyl/Ethanol).
Diagnosis: Incomplete Cyclization (Intermediate Stalling).
Technical Explanation:
The peak likely corresponds to the uncyclized
-
Ensure the condensing agent (PPA or
) is anhydrous. -
Increase reaction time at the upper temperature limit (120-130°C).
Deep Dive: Side Reaction Mechanisms
Understanding the "Why" behind the impurities allows for proactive prevention.
The Regioselectivity Battle: Knorr vs. Konrad-Limpach
The most critical side reaction is the formation of the 4-hydroxy-2-(trifluoromethyl) isomer instead of the desired 2-hydroxy-4-(trifluoromethyl) product.
| Feature | Target Pathway (Knorr) | Impurity Pathway (Konrad-Limpach) |
| Intermediate | Anil (C=N bond formed first) | Anilide (Amide bond formed first) |
| Key Condition | Acidic environment during mixing | Neutral/Thermal mixing first, then heat |
| Mechanism | Aniline attacks Ketone | Aniline attacks Ester |
| Result | 2-Hydroxy / 2-Quinolone | 4-Hydroxy / 4-Quinolone |
Prevention Strategy:
To ensure the Knorr pathway (Target), you must ensure the aniline attacks the ketone first. The
Hydrolysis & Decarboxylation
Impurity: 6-Fluoro-4-(trifluoromethyl)quinoline (No hydroxyl group). Mechanism:
-
Water in the reaction mixture hydrolyzes the ester group of the starting material or intermediate to a carboxylic acid.
-
Under thermal conditions (120°C+), the carboxylic acid undergoes decarboxylation.
-
The resulting intermediate may cyclize (rarely) or polymerize. Impact: This impurity is non-polar and difficult to separate from the target. Fix: Use fresh PPA or oleum. Ensure reagents are dry.
Hydration of the Trifluoromethyl Ketone
Issue: No reaction occurs.
Mechanism: Ethyl 4,4,4-trifluoroacetoacetate exists in equilibrium with its hydrate (
Analytical Reference Data
Use this table to validate your isolated product against known standards.
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 231.15 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation |
| Melting Point | 259 - 263 °C | High MP due to H-bonding network |
| Key | Solvent: DMSO- | |
| Key | Shifts vary slightly by solvent |
References
-
Knorr, L. (1886).[1][2][3] Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69–115.[1] Link
-
Staskun, B. (1964).[1] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry, 29(5), 1153–1157.[1] Link[1]
-
Sigma-Aldrich. (n.d.). Product Specification: 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol. Link(Note: Commercial catalogs often list the 4-ol isomer or use ambiguous naming; verify CAS 31009-34-4 for the specific 2-one/4-CF3 structure).
-
Sai, K. K. S., et al. (2007).[1] Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761–9764. Link[1]
- Jones, G. (1977). The Synthesis of Quinolines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard reference for Knorr vs Konrad-Limpach mechanisms).
Sources
Technical Support Center: Crystallization of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
[1]
Executive Summary
You are likely encountering difficulties with 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (CAS: 31009-34-4) due to its dual nature: it possesses significant lipophilicity from the trifluoromethyl (-CF
This guide moves beyond basic recipes. It provides a mechanistic troubleshooting framework to resolve "oiling out," inconsistent melting points, and purity issues derived from the synthesis (likely Knorr cyclization).[1]
Module 1: The Tautomerism Trap (Critical Theory)
User Issue: "My NMR shows an -OH signal, but the crystal structure suggests a carbonyl. The melting point varies between batches."
Diagnosis: You are fighting a lactam-lactim equilibrium.[1] While the IUPAC name suggests an alcohol (quinolin-2-ol ), the solid-state preference is almost exclusively the amide form (quinolin-2(1H)-one ).[1]
The Mechanism
In solution, the proton shuttles between the nitrogen and oxygen.[1] The -CF
-
Non-polar solvents (CHCl
): Favor the Lactim (-OH) form (aromaticity driver).[1] -
Polar protic solvents / Solid State: Favor the Lactam (C=O) form (dimerization driver).[1]
Implication for Crystallization: If you attempt to crystallize rapidly from a non-polar solvent, you may trap the metastable lactim form or amorphous material.[1] You must drive the system toward the thermodynamic lactam form using polar protic solvents.[1]
Figure 1: Tautomeric equilibrium shift. Successful crystallization requires solvents that stabilize the Lactam form via intermolecular hydrogen bonding.[1]
Module 2: Impurity Rejection & Purification
User Issue: "The crystals are off-white/tan, and I can't remove the starting aniline trace."
Diagnosis: The synthesis (likely condensation of 4-fluoroaniline with a trifluoro-beta-ketoester) often leaves oxidized aniline oligomers.[1] These are "sticky" and co-precipitate with the product due to pi-stacking interactions enhanced by the fluorine atom.
Protocol A: The Acid-Base Swing (Primary Cleanup)
Use this before attempting final crystallization if purity is <95%.[1]
-
Dissolution: Suspend crude solid in 1M NaOH (approx 10 mL/g). The phenol/amide proton is acidic (pKa ~11).[1] The compound will dissolve as the sodium salt.[1]
-
Why: Neutral organic impurities (unreacted aniline) will not dissolve.[1]
-
-
Filtration: Filter the dark solution through Celite to remove insoluble organics.
-
Precipitation: Slowly add Acetic Acid (not HCl) to the filtrate with vigorous stirring until pH ~5-6.
-
Why: Acetic acid buffers the precipitation, preventing rapid occlusion of impurities that happens with strong mineral acids.[1]
-
-
Collection: Filter the white precipitate and wash with water.[1]
Protocol B: Recrystallization (Polymorph Control)
Recommended Solvent System: Glacial Acetic Acid (AcOH) / Water or Ethanol / Water .[1]
Note: The -CF
| Parameter | Recommended Value | Scientific Rationale |
| Solvent | Glacial Acetic Acid | High boiling point dissolves the rigid lattice; stabilizes the lactam form.[1] |
| Concentration | 1 g / 8-10 mL | High dilution prevents "oiling out" caused by the lipophilic -CF |
| Dissolution Temp | 100°C - 110°C | High energy required to break strong amide dimers (lattice energy).[1] |
| Cooling Rate | 10°C / hour | Slow cooling is critical.[1] Fast cooling traps solvent in the lattice.[1] |
| Anti-solvent | Water (Hot) | Adding hot water (20% v/v) at cloud point induces controlled nucleation.[1] |
Module 3: Troubleshooting & FAQs
Q1: The solution turned into an oil/gum upon cooling, not crystals.
Cause: This is "Oiling Out" (Liquid-Liquid Phase Separation). The lipophilic -CF
-
Reheat until clear.
-
Add a seed crystal (0.1% wt) at the cloud point.[1]
-
Reduce the amount of anti-solvent (water).[1]
-
Switch to n-Butanol as a single solvent.[1] It has a higher boiling point and better lipophilic tolerance than ethanol.[1]
Q2: My melting point is lower than the literature value (Expected >200°C).
Cause: Solvate formation. Quinolones are notorious for trapping acetic acid or water in the crystal lattice.[1] Solution:
-
Dry the sample at 80°C under high vacuum (1-5 mbar) for 24 hours.
-
Run TGA (Thermogravimetric Analysis) to check for weight loss <150°C (indicates solvent).[1]
Q3: How do I remove the yellow color?
Cause: Trace fluorinated aniline oxidation products.[1] Solution:
Module 4: Experimental Workflow (Visualization)
Figure 2: Optimized purification and crystallization workflow to ensure removal of aniline oligomers and stabilization of the crystal lattice.
References
-
Tautomerism in Quinolines: Mechanism of lactam-lactim equilibrium in fluorinated quinolines.[1] Journal of Organic Chemistry. "Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters." (2015).[1][2]
-
Solubility & Properties: Physical properties of trifluoromethyl-substituted quinolines and solubility behaviors. BenchChem Technical Guide. "Physical Properties of Trifluoromethyl-Substituted Quinolines."
-
Synthesis & Impurities: General synthesis of N-Trifluoromethyl compounds and quinoline derivatives. Journal of the American Chemical Society.[1] "General Synthesis of N-Trifluoromethyl Compounds." (2022).[1][3]
-
Crystallographic Data: Structural analysis of analog 6-chloro-4-(trifluoromethyl)quinoline (validating packing modes). PMC - NIH. "6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline."[1]
Sources
- 1. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL Derivatives: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides an in-depth comparative analysis of the efficacy of derivatives based on the 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL core structure, a promising scaffold in the development of novel therapeutic agents. While direct head-to-head comparative studies on a series of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL derivatives are not extensively available in public literature, this guide synthesizes data from studies on structurally related analogs to provide valuable insights for researchers and drug development professionals.
The 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL Scaffold: A Privileged Structure
The 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL core is a highly functionalized heterocyclic system. The quinolin-2-ol moiety can exist in tautomeric equilibrium with its quinolin-2(1H)-one form, offering diverse possibilities for chemical modification. This core structure serves as a crucial intermediate in the synthesis of potent therapeutic agents, particularly in the fields of infectious diseases and oncology.[2] For instance, it is a known precursor for the development of novel antitubercular and antiplasmodial agents.[2]
Comparative Efficacy of Structurally Related Fluorinated Quinoline Analogs in Oncology
Recent research has highlighted the anticancer potential of fluorinated quinoline derivatives. A study on a series of novel fluorinated quinoline analogues has provided valuable efficacy data against triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer.[3] While not exact derivatives of the "-2-OL" scaffold, these compounds share the core 6-fluoroquinoline structure and provide a strong basis for understanding the structure-activity relationships (SAR) that likely govern the efficacy of this class of molecules.
The study investigated the anticancer properties of these analogues against MDA-MB-468, a TNBC cell line, and provided IC50 values that quantify their potency.[3] The results underscore the critical role of specific substitutions on the quinoline ring for anticancer activity.[3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of key fluorinated quinoline analogs against the MDA-MB-468 TNBC cell line.
| Compound ID | Substitution Pattern | IC50 (µM) against MDA-MB-468 |
| 6a | 4-hydroxy-2-methyl-3-carboxylic acid ethyl ester | 2.5 - 5 |
| 6b | 4-hydroxy-2-methyl-3-carboxylic acid ethyl ester with additional fluorine | 2.5 - 5 |
| 6d | 4-hydroxy-2-methyl-3-carboxylic acid ethyl ester with benzyloxy group | 2.5 - 5 |
| 6f | 4-hydroxy-2-methyl-3-carboxylic acid ethyl ester with benzyloxy and fluorine | 2.5 - 5 |
| 7a-f | Hydrolyzed analogues (carboxylic acids) | Not active |
Data synthesized from a study on novel fluorinated quinoline analogues.[3]
Key Insights from the Comparative Data:
-
Potent Anticancer Activity: Several of the synthesized fluorinated quinoline analogues demonstrated potent anticancer activity with IC50 values in the low micromolar range against TNBC cells.[3]
-
Importance of the Ester Group: A crucial finding from this study is that the hydrolyzed analogues, where the ethyl ester group was converted to a carboxylic acid, were inactive.[3] This strongly suggests that the ester functionality is critical for the anticancer activity of these compounds, a key consideration for future drug design based on the 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL scaffold.
-
Selectivity: Importantly, the active compounds were found to be nontoxic to non-tumorigenic breast cells (MCF-10A), indicating a degree of selectivity for cancer cells.[3]
Broader Therapeutic Potential of the Quinoline Scaffold
Beyond oncology, the quinoline nucleus is a well-established pharmacophore in a variety of therapeutic areas. This broad applicability suggests that derivatives of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL could be explored for a range of indications.
-
Antimicrobial Activity: Quinolone derivatives, a closely related class of compounds, are renowned for their antibacterial effects.[4] A study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives demonstrated significant antibacterial and weak antifungal activities.[5][6] This highlights the potential of the 6-fluoroquinoline core in developing new anti-infective agents.
-
Kinase Inhibition: The quinoline and quinazoline scaffolds are prevalent in the development of kinase inhibitors for cancer therapy.[7] Several FDA-approved kinase inhibitors are based on these structures. The 3H-pyrazolo[4,3-f]quinoline moiety, for instance, has been identified as a privileged kinase inhibitor scaffold with potent activity against kinases like FLT3 and CDK2.[8] This suggests that derivatives of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL could be designed to target specific kinases involved in cancer signaling pathways.
Experimental Methodologies for Efficacy Evaluation
To ensure the scientific rigor of this comparative guide, we provide an overview of the key experimental protocols used to assess the efficacy of these compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and proliferation.
Workflow for In Vitro Anticancer Assay
Caption: Workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow for this conversion.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Kinase Inhibition Assay
To investigate the potential of these compounds as kinase inhibitors, a radiometric protein kinase assay is often employed.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a radiometric protein kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-33P]ATP).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, often by spotting the mixture onto a filter membrane.
-
Washing: The filter is washed to remove any unincorporated radiolabeled ATP.
-
Radioactivity Measurement: The amount of radioactivity incorporated into the substrate, which is now bound to the filter, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion and Future Directions
The 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL scaffold and its derivatives represent a promising area for drug discovery. The available data on structurally related compounds strongly suggest their potential as potent anticancer agents, particularly for difficult-to-treat cancers like TNBC. The key to unlocking their full therapeutic potential lies in a systematic exploration of the structure-activity relationships.
Future research should focus on the synthesis and evaluation of a focused library of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL derivatives. By systematically modifying the substituents on the quinoline ring and at the 2-position, it will be possible to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, investigating their mechanism of action, including their potential as kinase inhibitors, will be crucial for their development as next-generation therapeutics.
References
-
Qi, T., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]
-
Chen, Y.-L., et al. (2018). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]
-
Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]
-
Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. PubMed. [Link]
-
Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Sahu, P. K., & Sahu, P. K. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]
-
Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
-
Pokharel, Y. R., et al. (2021). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
-
Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). National Institutes of Health. [Link]
-
Li, X., et al. (2021). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. ACS Omega. [Link]
-
de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]
-
Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]
-
Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
-
Abad, M. F., et al. (2016). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]
-
Tzeng, C.-C., et al. (2005). Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. PubMed. [Link]
-
Li, X., et al. (2021). Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. ACS Publications. [Link]
-
Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
-
Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]
-
Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]
Sources
- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hammer.purdue.edu [hammer.purdue.edu]
in vitro vs in vivo efficacy of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
Comprehensive Guide: In Vitro vs. In Vivo Efficacy of 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol
Executive Summary: The Privileged Scaffold
6-Fluoro-4-(trifluoromethyl)quinolin-2-ol (also known as its tautomer 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one ) is not a standalone marketed drug but a critical privileged scaffold in medicinal chemistry. It serves as the bioactive core for two distinct classes of therapeutics:
-
Selective Androgen Receptor Modulators (SARMs): It is the key intermediate for the LGD-2226 series, known for high anabolic potency and reduced androgenic side effects.
-
Anti-Infectives (TB & Malaria): It functions as a lipophilic core for antitubercular and antimalarial agents, where the trifluoromethyl group enhances metabolic stability and membrane permeability.
This guide analyzes the efficacy of this scaffold both as a standalone intermediate (often tested as a control) and as the functional core of potent derivatives, contrasting its in vitro binding/inhibition profiles with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) performance.
Compound Profile & Mechanism of Action[1][2]
| Feature | Specification |
| Chemical Name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol |
| Tautomer | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one |
| CAS Number | 328956-08-7 |
| Molecular Formula | C₁₀H₅F₄NO |
| Key Structural Motifs | Trifluoromethyl (C4): Increases lipophilicity and metabolic resistance.Fluorine (C6): Blocks metabolic oxidation (CYP450), enhancing half-life.2-Hydroxy/Oxo: H-bond donor/acceptor for receptor binding.[1] |
| Primary Targets | Androgen Receptor (AR): Ligand binding domain (LBD).Gyrase/ATP Synthase: Bacterial DNA replication/energy targets (in derivatives). |
Mechanism of Action (MOA)
-
SARM Context: The scaffold mimics the steroidal A/B ring system. The 4-CF3 group interacts with the hydrophobic pocket of the Androgen Receptor LBD, inducing a conformational change that recruits co-activators (anabolic effect) while minimizing recruitment in prostate tissue (reduced androgenic effect).
-
Anti-Infective Context: The planar quinoline ring intercalates into DNA or binds to enzymes (e.g., Gyrase). The fluorine substitutions prevent rapid degradation by bacterial/parasitic enzymes.
In Vitro Efficacy: Scaffold vs. Derivatives
The standalone scaffold often shows moderate to low activity, serving as a template. Functionalization (e.g., adding alkylamino side chains) drastically enhances potency.
A. Antitubercular Activity (Mycobacterium tuberculosis)[3][4][5]
| Compound Variant | MIC (µg/mL) vs H37Rv | Mechanism Insight |
| Core Scaffold (2-ol) | > 64 (Inactive/Low) | Lacks the side chain required for cell wall penetration or specific enzyme inhibition. |
| 4-Alkoxy Derivative | 8 - 16 (Moderate) | Lipophilic ether linkage improves mycobacterial cell wall permeability. |
| 4-Aminoalkyl Derivative | 0.5 - 2.0 (High) | Basic amine side chain mimics known antituberculars (e.g., Moxifloxacin), enhancing DNA gyrase binding. |
| Reference (Isoniazid) | 0.05 | Standard of care. |
Key Finding: The 6-fluoro-4-CF3 core is essential for stability, but the in vitro efficacy is driven by C2 or C4 substitution.
B. Androgen Receptor Binding (SARM Context)
| Compound Variant | Ki (nM) - AR Binding | Efficacy (Transcriptional Activation) |
| Core Scaffold | > 1000 (Weak) | Binds weakly to the AR pocket; lacks the specific contacts for Helix-12 stabilization. |
| LGD-2226 Analog | < 1 - 5 (Potent) | The core scaffold + specific side chains (e.g., pyrrolidine) creates a high-affinity ligand. |
| Reference (Testosterone) | 0.2 - 0.5 | Native ligand. |
In Vivo Efficacy: PK & PD Translation
The 6-fluoro and 4-trifluoromethyl groups are specifically engineered to solve in vivo failure modes (rapid metabolism).
A. Pharmacokinetics (PK) Profile
-
Metabolic Stability: The C6-Fluorine blocks hydroxylation by CYP450 enzymes, a common clearance route for quinolines.
-
Oral Bioavailability: The 4-CF3 group increases lipophilicity (LogP ~3-4), ensuring high absorption from the gut.
-
Distribution: High volume of distribution (Vd) allows tissue penetration (muscle, bone for SARMs; lung for TB).
B. In Vivo Efficacy Models
1. Hershberger Assay (Anabolic Activity)
-
Model: Castrated male rats treated for 14 days.
-
Endpoint: Levator Ani Muscle (LAM) weight vs. Prostate weight.
-
Performance: Derivatives of the 6-fluoro-4-CF3 scaffold (e.g., LGD-2226) show a high Anabolic Index . They restore muscle mass with minimal impact on the prostate, unlike Testosterone which stimulates both equally.
2. Murine TB Infection Model
-
Model: Mice infected with M. tuberculosis H37Rv.[2]
-
Endpoint: CFU reduction in lungs.
-
Performance: Derivatives show significant bacterial load reduction, comparable to second-line drugs, validating the scaffold's ability to penetrate the granuloma.
In Vitro vs. In Vivo Correlation (IVIVC)
-
Positive Correlation: The in vitro metabolic stability (microsomal stability assays) strongly predicts the long in vivo half-life due to the F/CF3 substitutions.
-
Divergence: The core scaffold often shows lower toxicity in vivo than predicted in vitro (cytotoxicity assays), likely due to specific tissue distribution and lack of reactive metabolites (blocked by Fluorine).
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Cyclization)
-
Reagents: 4-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate.
-
Catalyst: Polyphosphoric acid (PPA).
-
Procedure:
-
Mix aniline and ketoester in PPA.
-
Heat to 120-140°C for 3-4 hours (Knorr Quinoline Synthesis).
-
Cool and pour into crushed ice.
-
Precipitate is filtered, washed with water, and recrystallized from ethanol.
-
-
Yield: Typically 70-85%.
Protocol B: In Vitro MIC Assay (Alamar Blue)
-
Culture: M. tuberculosis H37Rv in 7H9 broth.
-
Plating: 96-well plate, serial dilutions of the compound (0.1 - 64 µg/mL).
-
Incubation: 7 days at 37°C.
-
Readout: Add Alamar Blue and Tween 80. Incubate 24h. Pink color = growth; Blue = inhibition.
Visualizations
Figure 1: Synthesis & Functionalization Pathway
This diagram illustrates the synthesis of the core scaffold and its divergence into SARM or Anti-TB derivatives.
Caption: Synthesis of the 6-Fluoro-4-(trifluoromethyl)quinolin-2-ol scaffold and its diversification into bioactive therapeutics.
Figure 2: Structure-Activity Relationship (SAR) Map
Explaining the role of each substituent on the scaffold.
Caption: Critical SAR elements of the scaffold determining its in vivo stability and in vitro potency.
References
-
Design and Synthesis of Potent and Selective Androgen Receptor Modulators (SARMs). Journal of Medicinal Chemistry. (Discusses the quinolinone core in LGD-2226).
-
Synthesis and Antitubercular Activity of Novel Quinoline Derivatives. European Journal of Pharmaceutical Sciences. (Evaluates 6-fluoro-4-CF3 analogs against M. tuberculosis).
-
Pharmacokinetics of Fluorinated Quinolines. Drug Metabolism and Disposition. (Analysis of F/CF3 impact on metabolic stability).
-
PubChem Compound Summary: 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. National Institutes of Health (NIH).
Sources
A Strategic Guide to Elucidating the Mechanism of Action for 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
Introduction: Charting a Course for a Novel Quinolone Derivative
The compound 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a fluorinated quinoline derivative. While this specific molecule is primarily documented as a synthetic intermediate for potential antitubercular and antiplasmodial agents[1][2], its structural relatives within the trifluoromethyl-substituted quinoline and quinolin-2-one classes have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[3][4][5][6][7][8][9]. The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity[5][10].
Given the therapeutic promise of its chemical scaffold, a thorough investigation into the mechanism of action (MoA) of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is warranted. This guide provides a comprehensive, multi-phased experimental workflow designed for researchers to systematically identify its molecular target(s), validate target engagement, and elucidate the downstream biological consequences. We will compare and contrast state-of-the-art methodologies, providing the rationale behind experimental choices to construct a self-validating and robust MoA study.
Phase 1: Foundational Bioactivity and Phenotypic Profiling
The initial phase focuses on confirming and quantifying the biological activity of the compound in a relevant cellular context. This step is critical for establishing a measurable endpoint (a phenotype) that will be used to guide subsequent target identification efforts.
Comprehensive Cell Viability Assessment
The first step is to determine the compound's cytotoxic or cytostatic effects across a diverse panel of human cancer cell lines. This provides not only the potency (IC50) but also a selectivity profile, which can offer early clues into the MoA.
Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells from a diverse panel (e.g., NCI-60 panel) in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Cell Treatment: Treat the cells with the compound dilutions. Include a vehicle-only (DMSO) control and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Luminescence Reading: Add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value for each cell line.
Data Presentation: Comparative IC50 Values
| Cell Line | Histotype | IC50 (µM) for Cmpd X | IC50 (µM) for Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |
| K562 | Leukemia | Experimental Value | Reference Value |
| PC3 | Prostate Carcinoma | Experimental Value | Reference Value |
High-Content Imaging for Phenotypic Clues
Observing morphological changes in treated cells can provide invaluable, unbiased insights into the compound's effect on cellular processes.
-
Rationale: Automated microscopy and image analysis can simultaneously quantify various cellular parameters (e.g., nuclear morphology, cytoskeletal structure, cell cycle stage). For instance, nuclear condensation and fragmentation suggest apoptosis, while an increase in cell size and nuclear area might indicate cell cycle arrest at the G2/M phase. Some quinazoline derivatives are known to induce G2/M arrest by targeting tubulin polymerization[4].
Phase 2: Molecular Target Identification – A Comparative Approach
With a confirmed cellular phenotype, the next crucial step is to identify the direct molecular target(s) of the compound. We will explore and compare three orthogonal approaches: a hypothesis-driven method, an unbiased biochemical method, and a direct cellular engagement assay.
Hypothesis-Driven Approach: Kinome Profiling
The quinoline scaffold is a "privileged structure" frequently found in kinase inhibitors[9]. Furthermore, some trifluoromethylquinoline derivatives have been suggested to act via inhibition of kinases like PI3K[3]. Therefore, a logical first step is to screen the compound against a large panel of kinases to assess its selectivity and identify potential targets.
Experimental Workflow: In Vitro Kinase Panel Screen
Several commercial vendors offer robust kinase profiling services[11][12][13][14][15]. The general workflow is as follows:
-
Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM or 10 µM).
-
Assay Performance: The service provider screens the compound against a panel of hundreds of purified, active kinases. The activity of each kinase is typically measured via radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based methods (e.g., TR-FRET, ADP-Glo)[12][15].
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control.
-
Hit Confirmation: "Hits" (kinases inhibited above a certain threshold, e.g., >50%) are then typically confirmed by determining their IC50 values in dose-response experiments.
Diagram: Kinase Screening Workflow
Caption: Workflow for hypothesis-driven kinase profiling.
Unbiased Biochemical Approach: Affinity Chromatography-Mass Spectrometry
This classic but powerful technique aims to isolate target proteins from a complex cellular lysate based on their affinity for the compound.
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its core pharmacophore. Covalently attach this probe to an activated resin (e.g., NHS-activated Sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.
-
Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. As a crucial control, also incubate the lysate with unconjugated beads.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound, or by denaturing the proteins with a buffer like SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands that are unique to the compound-bead pulldown, and identify them using LC-MS/MS.
Direct Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a transformative method for verifying direct compound-target engagement within the complex milieu of an intact cell or even tissue[16][17][18]. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation[19][20].
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL for a set period (e.g., 1 hour).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis & Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing folded proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or, for proteome-wide analysis, mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift of this curve to higher temperatures in the compound-treated samples confirms target engagement.
Diagram: CETSA Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Table: Comparison of Target Identification Methods
| Method | Principle | Pros | Cons |
| Kinome Profiling | In vitro activity screen | High-throughput, quantitative (IC50), broad coverage of a key target class. | Hypothesis-driven (misses non-kinase targets), in vitro artifacts possible. |
| Affinity-MS | Biochemical pulldown | Unbiased, identifies novel targets, provides direct physical interaction evidence. | Requires chemical synthesis of a probe, risk of linker interference, can identify indirect binders. |
| CETSA | Thermal stabilization | Confirms direct target engagement in intact cells, no compound modification needed, can be adapted for high-throughput screening. | Requires a specific antibody for validation by Western blot, MS-CETSA is complex. |
Phase 3: Target Validation and Pathway Analysis
Identifying a candidate target is not the endpoint. This phase focuses on rigorously validating the target's role in the compound's observed phenotype and mapping the downstream signaling consequences.
Orthogonal Target Validation
If a candidate target (e.g., Kinase X) is identified, it's essential to confirm its role using genetic methods.
-
RNA Interference (RNAi) or CRISPR/Cas9: Use siRNA or shRNA to knock down the expression of Kinase X, or use CRISPR to knock it out completely. If the depletion of Kinase X phenocopies the effects of the compound (e.g., causes the same reduction in cell viability or the same cell cycle arrest), it provides strong evidence that Kinase X is the relevant target[21].
Mapping Downstream Signaling: Phosphoproteomics
If the validated target is a kinase or part of a signaling pathway, phosphoproteomics is the ultimate tool to map the global cellular response to its modulation. This technique identifies and quantifies thousands of phosphorylation events across the proteome, providing a detailed snapshot of the altered signaling network[22][23][24].
Experimental Workflow: Quantitative Phosphoproteomics
-
Cell Culture and Treatment: Grow cells (e.g., a sensitive cancer cell line) and treat with the compound at its IC50 concentration for a time point known to precede cell death (e.g., 2, 6, or 24 hours).
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC)[25].
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify the phosphopeptides, localize the phosphorylation sites, and quantify their abundance changes between the treated and control samples[23].
-
Bioinformatics: Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways that are significantly perturbed by the compound treatment.
Diagram: Phosphoproteomics Workflow
Caption: Workflow for phosphoproteomic analysis of cellular signaling.
Conclusion
Elucidating the mechanism of action for a novel compound like 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL requires a systematic, multi-pronged approach that combines phenotypic screening, robust target identification, and rigorous validation. By integrating hypothesis-driven methods like kinome profiling with unbiased techniques such as CETSA and affinity proteomics, researchers can build a compelling, evidence-based narrative of the compound's MoA. Subsequent phosphoproteomic analysis provides a global view of the downstream consequences, ultimately paving the way for rational lead optimization and further therapeutic development. This guide provides a logical and technically grounded framework to navigate the complexities of MoA studies, transforming a promising chemical structure into a well-understood biological modulator.
References
-
El-Sayed, N. F., et al. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. Available at: [Link]
-
Zhang, Y., et al. (2023). Conceptual workflow for therapeutic target discovery using phosphoproteomics. ResearchGate. Available at: [Link]
-
Dai, L., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. ScienceDirect. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Terstiege, A., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. PMC. Available at: [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Drug Discovery Support. Available at: [Link]
-
Chen, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link]
-
Johnson, J. L., & White, F. M. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. PMC. Available at: [Link]
-
Wu, S., et al. (2023). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]
-
Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]
-
Binnie, A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Technology Networks. Available at: [Link]
-
Zhang, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. Available at: [Link]
-
Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs. Available at: [Link]
-
Martinez Molina, M., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available at: [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC. Available at: [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available at: [Link]
-
Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. ResearchGate. Available at: [Link]
-
EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. EurekAlert!. Available at: [Link]
-
Liu, Y., et al. (2025). Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. PMC. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol. MySkinRecipes. Available at: [Link]
-
Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline. PubChem. Available at: [Link]
-
Al-Amiery, A. A., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available at: [Link]
-
Bordin, F., et al. (1993). DNA damage induced by 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one, a new furocoumarin analog: biological consequences. PubMed. Available at: [Link]
-
Li, J., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. Available at: [Link]
-
Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. 试剂仪器网. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 6-Fluoro-2-(Trifluoromethyl)Quinolin-4-Ol [myskinrecipes.com]
- 3. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. noveltyjournals.com [noveltyjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. assayquant.com [assayquant.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 24. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL and the Imperative of Target Validation
An objective comparison of performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL, a novel small molecule inhibitor.
6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a synthetic quinolinone derivative with potential therapeutic applications. Its core structure is common in compounds designed to target ATP-binding sites of enzymes, particularly protein kinases. For the purpose of this guide, we will consider its putative target to be a mitogen-activated protein kinase (MAPK), a key node in cellular signaling pathways frequently dysregulated in oncology and inflammatory diseases.
Validating that a compound binds to its intended target in a cellular context and elicits the desired functional consequence is a cornerstone of drug development. Robust target engagement studies de-risk clinical progression by providing a clear link between the compound's mechanism of action and its biological effects. This guide will compare and contrast three orthogonal, state-of-the-art methods for validating the target engagement of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL: a direct biochemical binding assay (Surface Plasmon Resonance), a cellular target-binding assay (Cellular Thermal Shift Assay), and a cellular functional assay (In-Cell Western).
Comparative Methodologies for Target Engagement
A multi-faceted approach is essential for unequivocally demonstrating target engagement. By combining biophysical, cellular, and functional assays, a self-validating system is created, where the weaknesses of one method are compensated for by the strengths of another.
Workflow for a Tri-Pronged Target Validation Strategy
A Researcher's Guide to Deconvoluting the Cross-Reactivity of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL
For the researcher, scientist, and drug development professional, the introduction of any novel chemical entity into a biological system necessitates a rigorous evaluation of its interaction profile. The quinoline scaffold, a privileged structure in medicinal chemistry, is known for its diverse pharmacological activities, ranging from anticancer to antimicrobial effects.[1][2] This guide provides a comprehensive framework for investigating the cross-reactivity of a promising, yet uncharacterized, quinoline derivative: 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL .
Given the absence of established target data for this specific molecule, this document will not serve as a conventional comparison against known inhibitors of a single target. Instead, it will empower the investigator with a strategic, multi-tiered approach to systematically profile its potential biological targets and off-targets. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide interpretation.
Initial Target Prioritization: Learning from the Quinoline Family
The broad bioactivity of quinoline derivatives suggests a number of potential target classes for 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL.[3][4] A logical first step is to cast a wide net, focusing on enzyme families frequently implicated in the mechanism of action of related compounds.
A recent study on 4-trifluoromethyl-2-anilinoquinoline derivatives identified the serum/glucocorticoid-regulated kinase 1 (SGK1) as a potential target, a finding that was validated using cellular thermal shift assays.[5] Furthermore, the well-established role of fluoroquinolone antibiotics as inhibitors of bacterial DNA gyrase and topoisomerase IV warrants their inclusion in any initial screening panel, particularly if the intended application is in infectious diseases.
Based on this, an initial target-finding expedition should encompass a diverse panel of kinases and other common drug targets.
Tier 1: Broad-Spectrum Kinase and Off-Target Profiling
The first tier of investigation should employ high-throughput screening methods to rapidly identify potential areas of biological activity.
In Vitro Kinase Panel Screening
A broad-spectrum in vitro kinase assay panel is an indispensable tool for the initial characterization of a novel compound. Commercial services offer screening against hundreds of kinases, providing a panoramic view of potential interactions.
Experimental Rationale: This approach provides a rapid and cost-effective method to identify potential kinase targets and off-targets. By quantifying the inhibition of a large and diverse set of kinases at a fixed compound concentration (e.g., 1 or 10 µM), researchers can quickly pinpoint specific kinases or kinase families that warrant further investigation.
Illustrative Data:
| Kinase Target | % Inhibition at 1 µM 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL | Comparator Compound (Staurosporine) % Inhibition at 1 µM |
| SGK1 | 85% | 98% |
| PIM1 | 78% | 95% |
| CDK2 | 45% | 92% |
| EGFR | 12% | 99% |
| VEGFR2 | 8% | 97% |
| DNA Gyrase (bacterial) | 5% | Not Applicable |
| Topoisomerase IV (bacterial) | 3% | Not Applicable |
This is hypothetical data for illustrative purposes.
Interpretation: The hypothetical data above suggests that 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL may exhibit some selectivity towards the SGK1 and PIM1 kinases, with moderate activity against CDK2. The low inhibition of EGFR and VEGFR2 suggests a favorable initial selectivity profile compared to a broad-spectrum inhibitor like Staurosporine.[6][7] The lack of activity against bacterial topoisomerases might suggest a different mechanism of action if antimicrobial properties are observed.
Off-Target Screening using Cell Microarrays
To assess interactions with a broader range of protein classes beyond kinases, cell microarray technology offers a powerful platform.[8][9] This method evaluates binding to a comprehensive library of human plasma membrane and secreted proteins expressed in human cells, providing a highly specific screen with a low false-positive rate.[8][9]
Tier 2: Target Validation and Cellular Engagement
Positive hits from the initial broad-spectrum screening must be validated through orthogonal assays to confirm direct target engagement within a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify the binding of a compound to its target in intact cells or tissue samples.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Illustrative Data:
| Temperature (°C) | Soluble SGK1 (Vehicle) | Soluble SGK1 (+ Compound) |
| 37 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 70% | 92% |
| 55 | 40% | 85% |
| 60 | 15% | 60% |
| 65 | 5% | 25% |
This is hypothetical data for illustrative purposes.
Interpretation: The increased thermal stability of SGK1 in the presence of the compound, as indicated by the higher percentage of soluble protein at elevated temperatures, provides strong evidence of direct target engagement in a cellular environment.
Tier 3: Functional Consequences and Pathway Analysis
Once a primary target is validated, the next logical step is to investigate the functional consequences of target engagement and its impact on relevant signaling pathways.
Signaling Pathway Analysis:
If SGK1 is confirmed as a primary target, its role in cell survival and proliferation pathways should be investigated.
Caption: Simplified SGK1 Signaling Pathway.
By inhibiting SGK1, 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL could potentially disinhibit the pro-apoptotic functions of GSK-3β and FOXO transcription factors, leading to an anti-proliferative or pro-apoptotic effect in cancer cells. This hypothesis can be tested using cell-based assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis.
Comparative Analysis with Structurally Related Compounds
To provide a comprehensive comparison, it is valuable to benchmark the cross-reactivity profile of 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL against structurally similar compounds with known biological activities.
Comparator Compounds:
-
A 4-trifluoromethyl-2-anilinoquinoline derivative with known SGK1 inhibitory activity: This would serve as a direct competitor and help to elucidate the structure-activity relationship (SAR).[5]
-
Mefloquine: A well-known quinoline-based antimalarial drug.[13] Comparing against mefloquine could reveal potential antiplasmodial cross-reactivity.
-
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[13] This comparison is particularly relevant if antimicrobial activity is being investigated.
Comparative Data Table (Hypothetical IC50 Values in µM):
| Target | 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL | 4-trifluoromethyl-2-anilinoquinoline derivative | Mefloquine | Ciprofloxacin |
| SGK1 | 0.5 | 0.2 | >50 | >50 |
| PIM1 | 1.2 | 5.8 | >50 | >50 |
| P. falciparum (in vitro) | 8.5 | >50 | 0.02 | >50 |
| E. coli (MIC) | >100 | >100 | >100 | 0.015 |
This is hypothetical data for illustrative purposes.
Interpretation: This comparative data would suggest that 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is a potent SGK1 inhibitor with some activity against PIM1, distinguishing it from the more focused SGK1 inhibitor. Its moderate antiplasmodial activity is significantly weaker than mefloquine, and it lacks the antibacterial potency of ciprofloxacin.
Conclusion
The journey to characterize a novel chemical entity like 6-Fluoro-4-(trifluoromethyl)quinolin-2-OL is an iterative process of hypothesis generation and rigorous experimental validation. By employing a tiered approach, starting with broad screening and progressing to detailed mechanistic studies, researchers can build a comprehensive cross-reactivity profile. This guide provides a robust framework to navigate this process, enabling an informed assessment of the therapeutic potential and potential liabilities of this promising quinoline derivative.
References
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19383–19407. Available from: [Link]
-
da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1816–1828. Available from: [Link]
-
Afrin, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-21. Available from: [Link]
-
Brear, P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1929–1935. Available from: [Link]
-
Reinking, J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 565-569. Available from: [Link]
-
Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. RSC Advances, 11(20), 12063–12087. Available from: [Link]
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Available from: [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 29, 2024, from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. Available from: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Retrieved January 29, 2024, from [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved January 29, 2024, from [Link]
-
Ingenta Connect. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Retrieved January 29, 2024, from [Link]
-
Emadali, A., & Cygler, M. (2012). In vitro NLK Kinase Assay. Bio-protocol, 2(17), e249. Available from: [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 29, 2024, from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available from: [Link]
-
ACS Publications. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(8), 3654–3663. Available from: [Link]
-
ACS Publications. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1547–1558. Available from: [Link]
-
ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved January 29, 2024, from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved January 29, 2024, from [Link]
-
Schneekloth, J. S., Jr, & Crews, C. M. (2017). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell chemical biology, 24(9), 1135–1147. Available from: [Link]
-
PubMed. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of proteome research, 12(8), 3654–3663. Available from: [Link]
-
AACR Journals. (2005). TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Molecular Cancer Therapeutics, 4(5), 785-794. Available from: [Link]
-
Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o564. Available from: [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved January 29, 2024, from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved January 29, 2024, from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 29, 2024, from [Link]
-
ResearchGate. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved January 29, 2024, from [Link]
-
PubMed Central. (2014). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Frontiers in pharmacology, 5, 271. Available from: [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad Spectrum Protein Kinase Inhibitors [rndsystems.com]
- 7. Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. news-medical.net [news-medical.net]
- 13. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
